methyl 6-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate
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Overview
Description
Methyl 6-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate is a synthetic organic compound with a complex structure. Let’s break it down:
Core Structure: The compound contains an imidazo[4,5-c]pyridine ring fused with a tetrahydro-5H-imidazo ring.
Functional Groups: It has a carbonyl group (C=O) and an amino group (NH₂) attached to the hexanoate side chain.
Pharmacophore: The 3-fluorophenyl group contributes to its pharmacological properties.
Preparation Methods
Synthetic Routes::
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Suzuki–Miyaura Coupling: : This transition metal-catalyzed cross-coupling reaction is commonly employed for constructing carbon–carbon bonds. In the case of our compound, boron reagents (e.g., boronic acids or boronate esters) react with aryl halides (such as 3-fluorophenyl bromide) in the presence of a palladium catalyst. The resulting intermediate undergoes further transformations to yield the desired product.
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Radical Protodeboronation: : Recent advances include radical-based methods for protodeboronation of alkyl boronic esters . These approaches provide access to the alkylated intermediate, which can then be elaborated into our target compound.
Industrial Production:: The industrial synthesis likely involves optimized versions of the above methods, ensuring scalability and cost-effectiveness.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For Suzuki–Miyaura coupling, palladium catalysts, base, and boron reagents are essential. Oxidation or reduction may involve specific reagents (e.g., oxidants like KMnO₄ or reducing agents like NaBH₄).
Major Products: Depending on the reaction conditions, various derivatives may form.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., anti-inflammatory, antiviral, or anticancer properties).
Biological Studies: Explore its interactions with cellular targets (e.g., receptors, enzymes).
Materials Science: Assess its use in functional materials (e.g., sensors, catalysts).
Mechanism of Action
Target Identification: Identify molecular targets (e.g., proteins, nucleic acids) affected by the compound.
Pathways: Investigate signaling pathways modulated by its binding.
Comparison with Similar Compounds
Uniqueness: Highlight features that distinguish it from related compounds.
Similar Compounds: Explore analogs or structurally related molecules.
Properties
Molecular Formula |
C20H25FN4O3 |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
methyl 6-[[4-(3-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]hexanoate |
InChI |
InChI=1S/C20H25FN4O3/c1-28-17(26)8-3-2-4-10-22-20(27)25-11-9-16-18(24-13-23-16)19(25)14-6-5-7-15(21)12-14/h5-7,12-13,19H,2-4,8-11H2,1H3,(H,22,27)(H,23,24) |
InChI Key |
CCGQVPLVHYCBEF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCNC(=O)N1CCC2=C(C1C3=CC(=CC=C3)F)N=CN2 |
Origin of Product |
United States |
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